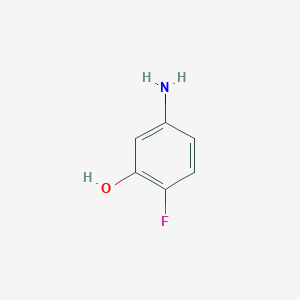

5-Amino-2-fluorophenol

描述

Significance in Contemporary Organic Synthesis and Derivatization

The utility of 5-Amino-2-fluorophenol in modern organic synthesis stems from its identity as a multifunctional building block. chemicalbook.com The presence of the hydroxyl (-OH) and amino (-NH₂) groups allows for a wide array of chemical transformations. These functional groups can be selectively targeted to build complex molecular architectures, particularly heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.nettandfonline.com

The amino and hydroxyl groups are ortho and para directing, influencing the regioselectivity of further electrophilic aromatic substitution reactions. More commonly, these groups serve as nucleophilic handles for derivatization. For instance, the amino group can readily react with acyl chlorides or isocyanates to form amides and ureas, respectively, while the phenolic hydroxyl group can be converted into ethers or esters. This reactivity is fundamental to its role as a precursor.

A significant application in organic synthesis is its use in constructing heterocyclic ring systems. Drawing parallels from its isomer, 2-amino-5-fluorophenol, which is used to synthesize quinolines and benzoxazoles, this compound possesses the necessary functionalities for similar cyclization reactions. chemimpex.comscispace.comossila.com For example, condensation reactions involving the amino and hydroxyl groups with appropriate bifunctional reagents can lead to the formation of various fused heterocyclic scaffolds. The synthesis of such derivatives is a cornerstone of combinatorial chemistry and the generation of compound libraries for screening purposes.

Strategic Role as a Versatile Intermediate in Pharmaceutical Development

The incorporation of fluorine into drug candidates is a major strategy in pharmaceutical development, often leading to improved metabolic stability and binding interactions. fluorochem.co.uktandfonline.com As a fluorinated building block, this compound serves as a critical intermediate in the synthesis of potential therapeutic agents. bldpharm.com Its structural motif is found within more complex molecules designed to interact with biological targets like enzymes and receptors.

The aminophenol scaffold is particularly relevant in the development of kinase inhibitors, a major class of drugs used in oncology and for treating inflammatory diseases. nih.govmdpi.com Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme, and aminophenol-derived structures are frequently used to construct these cores. nih.govbiorxiv.org For example, a related compound, 5-amino-2-chloro-4-fluorophenol (B1329930), is documented as a reagent in the design of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors. The structural similarity suggests that this compound could be employed in analogous synthetic strategies to create novel kinase inhibitors. The development of such compounds often involves repurposing and optimizing existing chemical scaffolds to discover leads for various diseases. nih.gov

The broader class of aminofluorophenols and their derivatives are recognized as key intermediates in the synthesis of a variety of pharmaceuticals, including anti-cancer agents and compounds targeting central nervous system disorders. chemimpex.comevitachem.com The strategic value of this compound lies in its ability to introduce a fluorinated aminophenol fragment into a target molecule, a common feature in many bioactive compounds. smolecule.com

| Derivative Class | Therapeutic Target/Application | Rationale for Use | Reference |

| Anilinoquinazolines | Kinase Inhibitors (e.g., EGFR, RET) | The aminophenol moiety is a common precursor for the quinazoline (B50416) core, which is a privileged scaffold for kinase binding. | nih.gov |

| Benzoxazoles | Various (e.g., APIs, fluorescent dyes) | The ortho-aminophenol structure is ideal for cyclization to form the benzoxazole (B165842) ring system, present in many bioactive molecules. | ossila.com |

| Quinolines | Anti-infectives, Anti-cancer | Aminophenols can be cyclized to form the quinoline (B57606) ring, a core structure in various therapeutic agents. | scispace.com |

| Phenoxazinones | Anticancer, Antibiotic | The oxidative coupling of aminophenol derivatives produces the phenoxazinone chromophore, a key component of several natural product-based drugs. | academie-sciences.fr |

Overview of Current Academic Research Trajectories and Research Gaps

Current research involving compounds like this compound is heavily focused on their application in drug discovery and medicinal chemistry. nih.gov A primary trajectory is the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.net This includes the development of new synthetic methodologies to build these complex scaffolds more efficiently and with greater diversity. scispace.com The exploration of aminofluorophenol derivatives as inhibitors for specific enzyme targets, particularly protein kinases, remains a vibrant area of investigation. mdpi.com

Another research direction is the expansion of compound libraries using fluorinated building blocks like this compound. enamine.net The aim is to generate structurally diverse molecules for high-throughput screening to identify new hit compounds for various diseases. This involves not only synthesizing new derivatives but also developing computational models (QSAR) to predict their activity and guide synthetic efforts. researchgate.net

Despite this focus, several research gaps can be identified. While the potential of this compound as a pharmaceutical intermediate is recognized, the full scope of its derivatization and the corresponding biological activities of the resulting products are not exhaustively explored. There is an opportunity to systematically synthesize a wider range of derivatives and screen them against a broader array of biological targets beyond kinases.

Furthermore, the application of this compound in materials science, for instance, in the development of functional polymers or dyes, appears to be an underexplored area, even though related aminophenols have found use in these fields. chemimpex.com Research into optimizing the synthesis of this compound itself and its key derivatives for large-scale production could also be a valuable pursuit, as efficient synthetic routes are crucial for the commercial viability of any resulting products. Finally, as new synthetic methods in organofluorine chemistry emerge, applying these novel techniques to this compound could unlock new chemical space and lead to the discovery of molecules with unique properties. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYICHLOAMMXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627238 | |

| Record name | 5-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-48-4 | |

| Record name | 5-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 5-Amino-2-fluorophenol

The preparation of this compound is primarily achieved through two main approaches: the functionalization of difluoroaniline precursors and the chemical reduction of nitrophenol derivatives.

Preparation from Difluoroaniline Precursors via One-Step Methods

The direct synthesis of this compound from difluoroaniline precursors is a less commonly documented route. However, related transformations involving halogenated anilines provide insight into potential one-step methodologies. For instance, the synthesis of 4-Amino-2,6-dichloro-3-fluorophenol from 3,5-dichloro-2,4-difluoroaniline (B1223766) highlights the possibility of nucleophilic substitution of a fluorine atom by a hydroxyl group, although this is not a direct route to this compound.

Chemical Reduction Strategies for Precursor Compounds

A prevalent and high-yielding method for synthesizing this compound involves the chemical reduction of 2-fluoro-5-nitrophenol (B1323201). This transformation is a cornerstone of its production, offering excellent yields and purity.

Catalytic hydrogenation stands out as the most efficient and industrially scalable method. The reduction of 2-fluoro-5-nitrophenol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst consistently produces high yields of this compound. rsc.org Key to the success of this method is the careful control of reaction parameters.

Key Parameters for Catalytic Hydrogenation:

Catalyst Loading: A 10% Pd/C loading is often employed to ensure a sufficient number of active sites for the reaction to proceed efficiently. rsc.org

Solvent: Methanol is a preferred solvent as it facilitates the solubility of hydrogen gas and contributes to the stability of the product. rsc.org

Temperature: Conducting the reaction at ambient temperatures helps to prevent over-reduction or decomposition of the starting material and product.

Pressure: The reaction is typically carried out at atmospheric pressure, which enhances the safety profile of the process. rsc.org

Under optimized conditions, this method can achieve yields as high as 96%. rsc.org Alternative reduction strategies, such as using iron powder in the presence of an acid, are also viable for converting nitro-aromatic compounds to their corresponding anilines. google.com

Synthesis of Complex this compound Derivatives and Analogs

The presence of three distinct functional groups—amino, fluoro, and hydroxyl—on the aromatic ring of this compound makes it a versatile precursor for the synthesis of a wide array of complex molecules.

Amidation and Acylation Reactions for Biologically Active Compounds

The amino group of this compound readily undergoes amidation and acylation reactions to form a variety of biologically active compounds. These reactions are fundamental in medicinal chemistry for creating amide bonds, which are prevalent in many pharmaceutical agents. luxembourg-bio.com The general principle involves the activation of a carboxylic acid, which then reacts with the amine to form the amide linkage. luxembourg-bio.com

A variety of coupling reagents can be employed to facilitate this transformation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and other activating agents. luxembourg-bio.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting the nucleophilic attack of the amine. luxembourg-bio.com The synthesis of amide derivatives from this compound is a key step in the development of novel therapeutic agents. rsc.org

Functionalization for Phenoxyacetic Acid Ester Formation

The phenolic hydroxyl group of this compound can be functionalized to form phenoxyacetic acid esters, which are known to possess a range of biological activities and are used as intermediates in the synthesis of herbicides. google.comresearchgate.net The synthesis of these esters is a significant transformation in organic chemistry. jocpr.com

A common method involves the reaction of the phenol (B47542) with chloroacetic acid in the presence of a base. chemicalbook.com The reaction typically proceeds by first forming the sodium salt of the phenol with sodium hydroxide, which then reacts with sodium chloroacetate (B1199739) upon heating. chemicalbook.com The resulting phenoxyacetic acid can then be esterified. An alternative approach for esterification involves activating the phenoxyacetic acid with reagents like phosphonitrilic chloride (PNT) in the presence of N-methyl morpholine (B109124) (NMM), which then allows for coupling with various alcohols to form the desired esters in good yields under mild conditions. jocpr.com

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| Phenol | Chloroacetic Acid | Sodium Hydroxide | Phenoxyacetic Acid | chemicalbook.com |

| Phenoxyacetic Acid | Phenols | Phosphonitrilic Chloride, N-Methyl Morpholine | Phenoxyacetic Acid Esters | jocpr.com |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Benzoxazoles, Quinoxalines)

This compound is an excellent starting material for the synthesis of various heterocyclic systems, most notably benzoxazoles and quinoxalines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.commdpi.com

Benzoxazoles:

The synthesis of benzoxazoles from this compound typically involves a condensation and subsequent cyclization reaction with a carboxylic acid or its derivative. ijpbs.com The reaction between an o-aminophenol and a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA), is a classical method for forming the benzoxazole (B165842) ring. ijpbs.com More contemporary and greener methods utilize catalysts such as Lewis acids or are performed under microwave or ultrasound irradiation to improve yields and reaction times. mdpi.comijpbs.comresearchgate.net For instance, the reaction can be catalyzed by p-toluenesulfonic acid under microwave irradiation. ijpbs.com

Quinoxalines:

Quinoxaline derivatives can be synthesized from this compound through condensation with 1,2-dicarbonyl compounds. mdpi.comthieme-connect.de A common and straightforward approach involves the reaction of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, in a suitable solvent like ethanol (B145695) or acetic acid. mdpi.comthieme-connect.de The reaction often proceeds at room temperature or with gentle heating. thieme-connect.de The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to be an effective medium for this condensation, leading to high yields in short reaction times. mdpi.com Another strategy involves the Pictet-Spengler type reaction, where an aminophenylpyrrole undergoes acid-catalyzed cyclization with an aldehyde to form pyrrolo[1,2-a]quinoxalines. mdpi.comacs.org

| Heterocyclic System | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Reference |

| Benzoxazole | This compound | Carboxylic Acid | Polyphosphoric Acid (PPA) | ijpbs.com |

| Benzoxazole | This compound | Aldehyde | Lewis Acid Ionic Liquid@MNP, sonication | researchgate.net |

| Quinoxaline | This compound derivative | 1,2-Dicarbonyl Compound | Ethanol or Acetic Acid | mdpi.comthieme-connect.de |

| Pyrrolo[1,2-a]quinoxaline | 1-(2-Aminophenyl)pyrrole derivative | Aldehyde | Acetic Acid, Methanol | mdpi.comacs.org |

Derivatization into Thiadiazole Structures

The primary amine of this compound serves as a key functional group for its derivatization into 1,3,4-thiadiazole (B1197879) structures. These five-membered heterocyclic compounds are of significant interest due to their wide range of applications. The synthesis generally involves a multi-step process where the amino group is transformed and then cyclized to form the thiadiazole ring.

A common pathway involves the reaction of the aminophenol with a source of carbon and sulfur. For instance, the aminophenol can be reacted with benzoylisothiocyanate to form an N-benzoylthiourea derivative. This intermediate can then be cyclized in the presence of an acid to yield an aminothiadiazole. mdpi.com Another well-established method is the reaction with thiosemicarbazide (B42300), which, upon reaction with an appropriate cyclizing agent, forms the 2-amino-1,3,4-thiadiazole (B1665364) core. mdpi.com

Catalytic methods can facilitate these transformations. Iodine-mediated oxidative C-S bond formation is an efficient, transition-metal-free approach for synthesizing 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazide and aldehydes. organic-chemistry.org Similarly, acid-catalyzed cyclization reactions are frequently employed. organic-chemistry.org The reaction conditions, including the choice of catalyst and solvent, are crucial for achieving high yields and regioselectivity. For example, refluxing in ethanol with a catalytic amount of a base like triethylamine (B128534) is a common condition for cyclization steps. mdpi.com

A specific derivative, 5-(5-amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol, highlights the direct utility of this compound in creating these heterocyclic structures.

Diazo Coupling for Azo Ligand Synthesis

The synthesis of azo compounds via diazotization and coupling is a cornerstone of industrial organic chemistry, and this compound is a suitable precursor for these reactions. tandfonline.com The process involves two main stages: the conversion of the primary aromatic amine into a diazonium salt, followed by an electrophilic substitution reaction with a coupling partner. scispace.com

Diazotization: The amino group of this compound is converted to a diazonium salt (-N₂⁺) by treatment with a source of nitrous acid (HNO₂). Commonly, this is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). digitellinc.com This reaction is typically performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state. tandfonline.comdigitellinc.com

Azo Coupling: The highly electrophilic diazonium salt is then reacted with a nucleophilic coupling component. For the synthesis of azo ligands containing a phenolic moiety, coupling partners like other phenols or aromatic amines are used. The pH of the reaction medium is a critical parameter for optimization. scispace.com When coupling with phenols, mildly alkaline conditions are preferred to form the more nucleophilic phenolate (B1203915) ion, which facilitates the electrophilic substitution. scispace.com Conversely, coupling with aromatic amines is typically carried out under mildly acidic conditions. scispace.com These reactions lead to the formation of an azo bridge (-N=N-) connecting the two aromatic rings, resulting in a highly conjugated system characteristic of azo dyes and ligands. tandfonline.com The synthesis of novel polymers with azo-based linkers has been achieved through the diazotization of diamines followed by coupling with phenols. preprints.org

Aminomethylation and Other Alkylation Pathways

The structure of this compound offers multiple sites for alkylation, including the amino group, the hydroxyl group, and the aromatic ring itself.

Aminomethylation: This reaction, a specific type of aminoalkylation, introduces an aminomethyl group (-CH₂NR₂) onto the molecule. scispace.com The Mannich reaction is a classic example, where a substrate with an active hydrogen atom (like the ortho position of the phenol) reacts with formaldehyde (B43269) and a primary or secondary amine. scispace.com For this compound, aminomethylation would preferentially occur at the carbon atom ortho to the hydroxyl group, which is activated towards electrophilic substitution. The reaction can be catalyzed by various systems, including Lewis acids or iodine. researchgate.netuio.no The use of Eschenmoser's salt (N,N-dimethylmethylene iminium iodide) with a MgCl₂-Et₃N base system is another effective method for the N,N-dimethylaminomethylation of phenols. uio.no

Other Alkylation Pathways: Selective alkylation of either the amino or hydroxyl group can be achieved by using protecting groups. The amino group can be selectively protected, for example, by condensation with benzaldehyde (B42025) to form an imine. The phenolic hydroxyl group can then be alkylated using an alkyl halide. Subsequent hydrolysis of the imine regenerates the amino group, resulting in an O-alkylated aminophenol. researchgate.net Conversely, N-alkylation can be achieved through reductive amination, where the aminophenol is first reacted with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. researchgate.net

Catalytic Approaches and Reaction Optimization in this compound Synthesis and Derivatization

Catalysis and reaction optimization are essential for developing efficient, selective, and sustainable synthetic routes for this compound and its derivatives.

The synthesis of aminophenols often starts from the corresponding nitrophenols. A prevalent method is the catalytic reduction or hydrogenation of the nitro group. Noble metal catalysts such as platinum on carbon (Pt/C), platinum dioxide, or palladium on carbon are highly effective for this transformation. google.comprepchem.com For instance, the reduction of 2-nitro-5-fluorophenol can be achieved using hydrogen gas with a palladium catalyst under mild acidic conditions (pH 4–6). Optimization of this process involves controlling the reaction temperature (e.g., 25–50°C) and the catalyst loading (e.g., 1–5% Pd/C) to maximize yield and minimize side reactions like dehalogenation. Nickel-based catalysts, such as nano-Ni supported on natural aragonite, have also been used for the reduction of nitrophenols, with catalyst loading being a key parameter for optimization. tandfonline.comresearchgate.net

In derivatization reactions, catalysis plays a crucial role in enhancing reaction rates and selectivity.

Thiadiazole Synthesis: Acid-catalyzed cyclization is a common strategy. organic-chemistry.org The use of a fluorous Lawesson's reagent can efficiently produce 1,3,4-thiadiazoles from N,N'-acylhydrazines. organic-chemistry.org

Azo Coupling: The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), can improve the efficiency and environmental profile of the diazotization step. rsc.orgtandfonline.com These catalysts can stabilize the diazonium salt and allow the reaction to proceed at room temperature under solvent-free conditions. tandfonline.com

Aminomethylation: Vanadium-catalyzed direct ortho-aminomethylation of phenols has been developed, offering high selectivity. researchgate.net Iodine-sodium percarbonate catalysis provides a metal-free alternative for this transformation in aqueous media. researchgate.net

Optimization of these reactions involves a systematic study of various parameters as summarized in the table below.

digitellinc.com| Reaction Type | Parameter | Typical Condition / Observation | Reference |

|---|---|---|---|

| Diazotization | Temperature | Low temperature (0-5 °C) is crucial to maintain the stability of the diazonium salt. | |

| Acid | Strong mineral acids (e.g., HCl, H₂SO₄) are traditionally used to generate nitrous acid from NaNO₂. |

Implementation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety.

A key focus is the replacement of hazardous reagents and solvents. In the synthesis of p-aminophenol from nitrobenzene, a green route utilizes a pressurized CO₂/H₂O system. acs.org This approach replaces traditional mineral acids with self-neutralizing carbonic acid, making the process more environmentally benign. acs.org For azo dye synthesis, conventional diazotization using strong acids like HCl or H₂SO₄ poses environmental risks. digitellinc.com A greener alternative involves using biodegradable and non-toxic alginic acid, derived from brown algae, as the acidic medium. digitellinc.com

The use of reusable catalysts is another central tenet of green chemistry. Solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, offer an environmentally friendly approach for azo dye synthesis. rsc.org These catalysts can be easily recovered using a magnet and reused multiple times without significant loss of activity, and they enable reactions to be performed under solvent-free conditions via grinding at room temperature. rsc.org Similarly, nano BF₃·SiO₂ has been used as an efficient, eco-friendly solid acid catalyst for diazotization, avoiding toxic liquid acids and solvents. tandfonline.com

One-pot synthesis methods are being developed to improve process efficiency and reduce waste. A one-pot method for industrial azo pigments, which combines diazotization and coupling in a single step by adding granular polytetrafluoroethylene (PTFE), allows for the recycling of wastewater and excess acid. rsc.org Solvent-free synthesis, often employing grinding techniques, further enhances the green credentials of these reactions by reducing volatile organic compound (VOC) emissions and simplifying workup procedures. rsc.orgtandfonline.com

Spectroscopic Characterization and Quantum Chemical Investigations

Experimental Spectroscopic Analysis of 5-Amino-2-fluorophenol and its Chemical Derivatives

Experimental spectroscopy provides a direct means of probing the molecular structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-amino-5-fluorophenol, run in DMSO-d6, the aromatic protons appear in the range of δ 6.8–7.2 ppm. The amino (NH₂) protons are observed as a broad singlet at approximately δ 4.9 ppm, and the hydroxyl (OH) proton, which is exchangeable, appears around δ 2.1 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For proton-decoupled ¹³C NMR, the number of signals corresponds to the number of chemically non-equivalent carbon atoms. masterorganicchemistry.com Symmetry within the molecule can lead to fewer signals than the actual number of carbon atoms. masterorganicchemistry.com For instance, in a molecule with a plane of symmetry, carbons that are mirror images of each other will be chemically equivalent and produce a single signal. masterorganicchemistry.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Aminofluorophenol Derivatives This table is interactive and showcases typical chemical shifts. Actual values may vary based on solvent and specific derivative.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 6.8–7.2 | |

| ¹H | Amino (NH₂) | ~4.9 (broad singlet) | |

| ¹H | Hydroxyl (OH) | ~2.1 (exchangeable) | |

| ¹³C | Aromatic (C) | Varies | masterorganicchemistry.com |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Investigations of Vibrational Modes

Vibrational spectroscopy, including FT-IR and Raman techniques, offers insights into the functional groups and bonding within a molecule. The vibrational spectra of aminophenol derivatives have been studied in detail. For instance, the FT-IR and FT-Raman spectra of 2-amino-5-chloropyridine (B124133) were recorded and analyzed with the aid of computational methods to assign the vibrational modes. researchgate.net Similarly, comprehensive vibrational analysis has been performed on compounds like 2-amino-5-fluorobenzoic acid and 5-amino-2-hydroxybenzoic acid. jocpr.comnih.gov

A key vibrational mode in phenols is the O-H stretching vibration. In matrix-isolated meta-fluorophenol, the ν(OH) band appears around 3638 cm⁻¹ in an argon matrix. mdpi.com The presence of amino and fluoro groups in this compound would influence the positions of characteristic bands such as N-H stretching, C-F stretching, and various bending modes of the aromatic ring.

Table 2: Key Vibrational Modes for Fluorinated and Aminated Phenolic Compounds This interactive table highlights important vibrational frequencies. Specific values depend on the molecular environment.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| O-H Stretch | 3600 - 3650 | FT-IR | mdpi.com |

| N-H Stretch | 3300 - 3500 | FT-IR | researchgate.net |

| C-H Aromatic Stretch | 3000 - 3100 | FT-IR, Raman | researchgate.net |

| C=C Aromatic Stretch | 1400 - 1600 | FT-IR, Raman | researchgate.net |

| C-F Stretch | 1000 - 1400 | FT-IR | frontiersin.org |

| C-N Stretch | 1250 - 1350 | FT-IR | researchgate.net |

| O-H Bend | 1330 - 1440 | FT-IR | mdpi.com |

| N-H Bend | 1550 - 1650 | FT-IR | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The electronic spectra of substituted phenols, such as 2-aminophenol (B121084), have been investigated to understand the influence of substituents on their electronic properties. researchgate.net The spectra are typically characterized by π→π* transitions of the aromatic ring. researchgate.net For Schiff bases derived from aminobenzothiazole, electronic transitions have been assigned based on their UV-Vis absorption bands. researchgate.net The solvent can also play a significant role in the position of these absorption bands. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 2-amino-5-fluorophenol, electrospray ionization mass spectrometry (ESI-MS) in positive mode is expected to show a molecular ion peak at m/z 127.05 [M+H]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. rsc.org

Computational Chemistry and Molecular Modeling for Structural and Electronic Insights

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of molecular properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Elucidation

DFT calculations are widely used to predict the optimized geometry, vibrational frequencies, and electronic structure of molecules. karazin.ua These calculations have been successfully applied to various related compounds, including fluorophenol derivatives and aminobenzoic acids. jocpr.comnih.govrsc.orgacs.org For instance, DFT has been used to study intramolecular hydrogen bonding in fluorophenol derivatives and to perform vibrational analysis of 5-amino-2-hydroxybenzoic acid. jocpr.comacs.org

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. acs.org The B3LYP functional is commonly employed for such studies. frontiersin.orgacs.org These computational investigations can predict geometric parameters, harmonic vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are important for understanding the reactivity and stability of the molecule. jocpr.comnih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into intramolecular charge transfer interactions. jocpr.comnih.gov

Prediction and Analysis of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is crucial for the development of new materials for optoelectronic applications, such as frequency mixing, telecommunications, and data storage. researchgate.net Theoretical quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to predict the NLO response of molecules. mdpi.com The NLO behavior is primarily understood through the first-order hyperpolarizability (β), polarizability (α), and dipole moment (µ). researchgate.net

For this compound, computational studies using DFT methods like B3LYP are employed to calculate these parameters. researchgate.netmdpi.com The results are typically compared with a standard NLO material, urea, to gauge their potential. The presence of electron-donating groups (amino -NH2 and hydroxyl -OH) and an electron-withdrawing group (fluoro -F) can lead to significant intramolecular charge transfer, which is a key factor for a high NLO response. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is inversely related to the hyperpolarizability; a smaller energy gap generally indicates a larger β value. researchgate.net

Calculations for similar aromatic systems suggest that compounds like this compound could exhibit promising NLO properties, potentially much greater than those of urea. acs.org

Table 1: Calculated Non-Linear Optical (NLO) Properties This table presents hypothetical calculated values for this compound based on typical results for similar molecules, compared to the standard reference, urea.

| Parameter | This compound (Calculated) | Urea (Reference) |

| Dipole Moment (µ) in Debye | > 3.0 D | ~3.8 D |

| Polarizability (α) in esu | > 10 x 10⁻²⁴ esu | ~5.0 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) in esu | > 1.0 x 10⁻³⁰ esu | ~0.78 x 10⁻³⁰ esu |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of hydroxyl (-OH), amino (-NH2), and fluorine (-F) groups in this compound allows for a complex network of hydrogen bonding. Hydrogen bonds are critical in determining the crystal structure, molecular conformation, and physicochemical properties of a compound. dergipark.org.tr

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydrogen of the ortho-hydroxyl group and the adjacent fluorine atom (O-H···F). However, studies on similar molecules like 2-fluorophenol (B130384) suggest that this type of interaction is often weak or non-existent. beilstein-journals.org Another possibility is an interaction between the hydroxyl group and the amino group. The stability of different conformers, arising from the rotation around C-O and C-N bonds, is heavily influenced by these intramolecular forces. nih.govresearchgate.net Computational methods can predict the most stable conformer by comparing the energies of optimized geometries. researchgate.net

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are expected to be the dominant interactions, creating supramolecular structures. dergipark.org.tr The hydroxyl group can act as a hydrogen bond donor, while the amino group can act as both a donor and an acceptor. The nitrogen and oxygen atoms are primary acceptor sites. These interactions typically take the form of O-H···N, N-H···O, or N-H···N bonds, linking molecules into dimers, chains, or more complex three-dimensional networks. dergipark.org.trnih.gov

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): MEP mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. semanticscholar.orgmalayajournal.org The MEP map displays color-coded regions of electrostatic potential on the electron density surface.

Red Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl and amino hydrogens. semanticscholar.org

Green Regions: Represent neutral or zero potential.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org These orbitals are fundamental in determining chemical reactivity, kinetic stability, and electronic properties. dergipark.org.tr

HOMO: Represents the ability to donate an electron and is associated with nucleophilic character. In this compound, the HOMO is likely localized over the electron-rich amino and hydroxyl groups and the phenyl ring.

LUMO: Represents the ability to accept an electron and is associated with electrophilic character. The LUMO is expected to be distributed across the aromatic ring.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. malayajournal.org

Table 2: Frontier Molecular Orbital (FMO) Parameters This table shows representative FMO energy values calculated via DFT methods for a molecule like this compound.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.3 eV |

| LUMO Energy | ~ -1.2 eV |

| Energy Gap (ΔE) | ~ 4.1 eV |

Thermodynamic Parameter Determination

The thermodynamic properties of this compound, including heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), can be determined at different temperatures using theoretical calculations based on statistical thermodynamics. acs.orgnih.gov These parameters are typically calculated from vibrational frequencies obtained through DFT computations. The relationship between these parameters and temperature is crucial for understanding the stability and reactivity of the compound under various thermal conditions. researchgate.net The Gibbs free energy (ΔG), which determines the spontaneity of a reaction, can also be calculated. researchgate.net For instance, a negative Gibbs free energy of formation at a given temperature indicates that the compound can be produced spontaneously. acs.org

Table 3: Calculated Thermodynamic Parameters at Different Temperatures This table illustrates how the thermodynamic functions for a molecule like this compound typically vary with temperature.

| Temperature (K) | Heat Capacity C°p,m (J·mol⁻¹·K⁻¹) | Entropy S°m (J·mol⁻¹·K⁻¹) | Enthalpy H°m (kJ·mol⁻¹) |

| 200.00 | 95.35 | 305.15 | 12.50 |

| 298.15 | 135.80 | 350.20 | 25.10 |

| 400.00 | 175.50 | 395.85 | 41.30 |

| 500.00 | 205.10 | 440.50 | 60.25 |

Tautomeric Stability Analysis

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, differing in the position of a proton. This compound can theoretically exist in phenol-enol and keto tautomeric forms. The predominant form is the phenol (B47542) structure. Quantum chemical calculations can be used to investigate the relative stabilities of these tautomers. acs.org By optimizing the geometry of each tautomer and calculating their total energies, the more stable form can be identified. The tautomer with the lower energy is the more stable and thus the more abundant species at equilibrium. acs.orgmdpi.com For phenolic compounds, the enol (phenol) form is almost always significantly more stable than the keto form due to the aromatic stabilization of the benzene (B151609) ring. acs.org

Table 4: Tautomeric Stability Analysis This table presents a hypothetical energy comparison between the enol and keto tautomers of this compound.

| Tautomer | Relative Energy (kJ·mol⁻¹) | Stability |

| Phenol (Enol) Form | 0.00 | Most Stable |

| Keto Form | + 45.0 | Less Stable |

Biological Activities and Structure Activity Relationship Sar Studies

Utilization as a Key Intermediate in Pharmacologically Active Compound Synthesis

5-Amino-2-fluorophenol serves as a crucial building block in the synthesis of diverse and potent pharmacologically active compounds. Its structural framework is particularly suited for constructing heterocyclic systems that form the core of many modern therapeutic agents.

Detailed research findings show its application in creating compounds for various therapeutic areas. A notable example is the synthesis of meta-amido bromophenol derivatives, which have been identified as a new class of antitubercular agents. jst.go.jp In these syntheses, this compound is used as the starting phenol (B47542) component, undergoing acylation to form the final active compounds. jst.go.jp

Furthermore, positional isomers and closely related precursors of this compound are integral to the synthesis of highly significant anticancer drugs. For instance, precursors such as 5-fluoro-2-nitrophenol, which can be readily converted to this compound, are used in the multi-step synthesis of Osimertinib (AZD9291). sci-hub.sebiointerfaceresearch.com Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor approved for treating non-small cell lung cancer (NSCLC). sci-hub.senih.gov The pyrimidine (B1678525) core of Osimertinib is constructed using intermediates derived from such fluorinated aminophenols. sci-hub.se

Similarly, the isomer 4-amino-2-fluorophenol (B116865) is utilized in preparing thiazolo[5,4-f]quinazolines, which act as potent inhibitors of DYRK1A/1B kinases, targets relevant to oncology and neurodegenerative diseases. mdpi.com The general structure of aminofluorophenols is also foundational in the synthesis of fluoroquinolone antibiotics, a major class of antibacterial agents. quimicaorganica.orgbiosynth.com

| Compound Class Derived from this compound or its Isomers | Therapeutic Target/Area | Reference |

|---|---|---|

| meta-Amido Bromophenols | Antitubercular | jst.go.jp |

| Pyrimidine Derivatives (e.g., Osimertinib) | Anticancer (EGFR Kinase Inhibitor) | sci-hub.senih.gov |

| Thiazolo[5,4-f]quinazolines | Anticancer, Neurodegenerative Diseases (DYRK1A/1B Kinase Inhibitor) | mdpi.com |

| Fluoroquinolones | Antibacterial | quimicaorganica.orgbiosynth.com |

| NSAIDs and Analgesics | Anti-inflammatory, Pain Relief |

Antimicrobial and Antibacterial Potentials of this compound Derivatives

Derivatives of this compound are subjects of research for their potential antimicrobial and antibacterial activities. The inclusion of a fluorine atom in the molecular structure is a common strategy in medicinal chemistry to enhance the potency of antimicrobial agents. nih.gov

Quinolones represent a significant class of synthetic broad-spectrum antibiotics. nih.gov The development of fluoroquinolones, which involves the introduction of a fluorine atom at the C6 position of the quinolone core, marked a major advancement in the field, leading to agents like ciprofloxacin (B1669076) and levofloxacin (B1675101) with improved activity against both Gram-negative and Gram-positive bacteria. nih.gov The synthesis of these crucial antibiotics can utilize aminofluorophenols as starting materials. quimicaorganica.orgnih.gov

Research into other related structures supports this potential. For example, brominated phenols are known to be active against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that halogenated aminophenols could serve as a basis for new antibacterial drugs. Studies on complex heterocyclic systems, such as benzoxazinophenothiazines and benzoxazolinones derived from aminophenols, have also shown significant activity against various microorganisms, sometimes comparable to or exceeding that of standard drugs like ciprofloxacin. nih.govresearchgate.net

| Derivative Class | General Finding | Example Pathogens | Reference |

|---|---|---|---|

| Fluoroquinolones | Broad-spectrum antibacterial activity. | Gram-positive and Gram-negative bacteria | nih.govnih.gov |

| Halogenated Phenols | Exhibit antimicrobial properties. | Staphylococcus aureus, Escherichia coli | |

| Benzoxazolinone Derivatives | Show potent antimicrobial activity. | Various Gram-positive and Gram-negative bacteria | nih.gov |

Antitubercular Activities and Mechanism Exploration

A significant area of investigation for this compound derivatives is in the development of new treatments for tuberculosis (TB), a major global health threat caused by Mycobacterium tuberculosis. jst.go.jp

In one notable study, a series of meta-amido bromophenol derivatives were designed and synthesized starting from this compound. jst.go.jp These compounds were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The findings revealed that these derivatives potently inhibited the avirulent H37Ra strain and also showed moderate inhibitory activity against the virulent H37Rv and some multidrug-resistant (MDR) strains. jst.go.jp A key advantage noted was that the compounds did not show significant activity against common Gram-positive or Gram-negative bacteria, suggesting a degree of selectivity for Mycobacterium. jst.go.jp

The structure-activity relationship (SAR) studies in this research highlighted the importance of the specific arrangement of the functional groups derived from the this compound core for antitubercular efficacy.

| Compound | Starting Material | MIC against M. tuberculosis H37Ra (μM) | Reference |

|---|---|---|---|

| meta-Amido bromophenol derivative | This compound | Data reported as potent | jst.go.jp |

| meta-Amido bromophenol derivative | 5-Amino-2-chlorophenol | Data reported as potent | jst.go.jp |

Note: Specific MIC values for individual compounds from the study are detailed within the source publication.

Research into Anticancer and Antineoplastic Efficacy of Analogs

Analogs and derivatives of this compound are of high interest in oncology research, primarily for their role as intermediates in the synthesis of kinase inhibitors. sci-hub.semdpi.com Many modern cancer therapies target specific kinases, such as EGFR, that are overactive in tumor cells.

As mentioned previously, precursors to this compound are used to construct the pyrimidine-based core of Osimertinib, a drug that targets mutant forms of EGFR in NSCLC. sci-hub.senih.gov This demonstrates the value of the fluorinated aminophenol scaffold in creating highly selective and potent anticancer agents.

In other research, the isomer 4-amino-2-fluorophenol was used to synthesize a library of thiazolo[5,4-f]quinazolines. mdpi.com Several of these compounds displayed potent, single-digit nanomolar or subnanomolar inhibitory activity against DYRK1A/1B kinases, which are implicated in various cancers. mdpi.com Additionally, various quinazolinone derivatives, which can be synthesized from related anthranilic acid precursors, have been evaluated for their antiproliferative activity against a panel of human cancer cell lines, with some compounds showing significant cytotoxic effects against lung, breast, and liver cancer cells. jst.vnnih.gov Synthetic analogs of curcumin, such as the fluorinated compound EF24 (3,5-bis(2-fluorobenzylidine)-4-piperidone), have also shown potent anticancer activity, highlighting the utility of fluorine substitution in developing antineoplastic agents. nih.gov

| Analog/Derivative Class | Mechanism/Target | Cancer Type/Cell Line | Reference |

|---|---|---|---|

| Pyrimidine Derivatives (e.g., Osimertinib) | EGFR Kinase Inhibition | Non-Small Cell Lung Cancer (NSCLC) | sci-hub.senih.gov |

| Thiazolo[5,4-f]quinazolines | DYRK1A/1B Kinase Inhibition | Oncology (general) | mdpi.com |

| Quinazolinone Derivatives | Cytotoxic Effects | Lung (SKLU-1), Breast (MCF-7), Liver (HepG-2) | jst.vn |

| Fluorinated Curcuminoids (e.g., EF24) | Antiproliferative | Pancreatic (Panc-1, MiaPaCa-2), Lung (H441) | nih.gov |

Evaluation of Anti-inflammatory Properties

The chemical structure of this compound suggests that its derivatives could possess anti-inflammatory properties. Phenolic compounds, in general, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The potential of this chemical class is supported by research on its isomers. For example, 4-Amino-2-fluorophenol hydrochloride is explicitly mentioned as a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. Furthermore, various heterocyclic compounds synthesized from related aminophenols have demonstrated anti-inflammatory activity. jocpr.comresearchgate.net For example, some newly synthesized isoxazole (B147169) derivatives have been evaluated as anti-inflammatory agents. jocpr.com Flavonoids, which are polyphenolic compounds, also possess potent anti-inflammatory properties, partly due to their ability to scavenge reactive oxygen species that contribute to inflammation. researchgate.net

Investigation of Anticonvulsant Activity

While direct studies on this compound derivatives for anticonvulsant activity are not widely reported, research on related heterocyclic structures indicates the potential of this chemical class in developing new antiepileptic drugs. Epilepsy is a neurological disorder that often requires new therapeutic agents due to issues like drug resistance and side effects with current treatments. scispace.com

One area of research has focused on 1,3,4-thiadiazole (B1197879) derivatives. scispace.com In a study, a series of 2-amino-5-aryl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their ability to protect mice against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), two standard screening models for anticonvulsant drugs. scispace.com The results showed that specific substitutions on the amino group significantly influenced activity, with an N-ethyl derivative being the most potent compound in both tests. scispace.com This highlights that the aminophenol-derived moiety can be a valuable component in the design of novel anticonvulsants. Other research has explored hybrid molecules incorporating structures like pyrrolidine-2,5-dione, which have shown broad-spectrum anticonvulsant activity. semanticscholar.org

| Compound Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives | Maximal Electroshock (MES) | N-ethyl derivative (4c) showed an ED₅₀ of 20.11 mg/kg. | scispace.com |

| 2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives | Pentylenetetrazole (PTZ) | N-ethyl derivative (4c) showed an ED₅₀ of 35.33 mg/kg. | scispace.com |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | MES and 6 Hz seizure models | Compound 30 was highly potent with an ED₅₀ of 45.6 mg/kg (MES). | semanticscholar.org |

Assessment of Antioxidant Potential and Oxidative Stress Reduction

Phenolic compounds are well-established as potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby neutralizing these damaging species. researchgate.net This free radical scavenging is a key mechanism in reducing oxidative stress, which is implicated in numerous diseases.

Derivatives of this compound, being phenolic in nature, are expected to exhibit such antioxidant properties. Studies on a wide range of phenolic compounds, including flavonoids and phenolic acids, confirm their ability to act as powerful antioxidants. researchgate.netacs.org Their efficacy is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netmdpi.com

Research on structurally related 5-aminopyrazole derivatives has demonstrated significant antioxidant activity. nih.gov In these studies, newly synthesized compounds were tested for their radical scavenging ability and their capacity to inhibit reactive oxygen species (ROS) production in human platelets. Certain derivatives were found to be remarkable inhibitors of ROS production, highlighting the potential of aminophenol-like structures to mitigate oxidative stress. nih.gov The antioxidant activity of flavonoids and other phenols is also linked to their anti-inflammatory effects, as they can reduce the oxidative damage that triggers inflammatory responses. researchgate.net

| Compound Class | Assay / Method | Finding | Reference |

|---|---|---|---|

| Phenolic Compounds (General) | Free Radical Scavenging | Act as potent antioxidants by donating hydrogen atoms. | researchgate.net |

| 5-Aminopyrazole Derivatives | DPPH Radical Scavenging | Showed interesting in vitro radical scavenging properties. | nih.gov |

| 5-Aminopyrazole Derivatives | ROS Production in Platelets | Some derivatives remarkably inhibited ROS production. | nih.gov |

| Flavonoids | Multiple antioxidant assays | Directly scavenge ROS and RNS, reducing oxidative stress. | researchgate.net |

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of this compound have been investigated for their inhibitory potential against a range of enzymes, demonstrating diverse mechanisms of action and varying degrees of potency.

Fatty Acid Synthase Inhibition

Fatty acid synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. wikipedia.org Its expression is often elevated in cancer cells, making it an attractive target for therapeutic intervention. nih.gov Inhibition of FASN can disrupt cancer cell metabolism and growth. nih.gov While direct studies on this compound's inhibition of FASN are not extensively detailed in the provided results, the general class of phenolic compounds has been recognized for their enzyme-inhibiting capabilities. FASN inhibitors can lead to a decrease in phosphocholine (B91661) levels, a potential biomarker for monitoring treatment response. nih.gov

sn-1-Diacylglycerol Lipase (B570770) α (DAGLα) Inhibition

sn-1-Diacylglycerol lipase α (DAGLα) is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govuniprot.org 2-AG is a key signaling molecule in the central nervous system, modulating neurotransmitter release and playing a role in processes like neuroinflammation and obesity. nih.gov Consequently, inhibitors of DAGLα are valuable tools for studying the physiological roles of 2-AG and hold therapeutic potential. nih.gov

Research has identified α-ketoheterocycles as a potent class of DAGLα inhibitors. nih.govuniversiteitleiden.nl A comprehensive structure-activity relationship (SAR) study of these inhibitors revealed that the enzyme's active site is highly sensitive to the specific heterocyclic scaffold used, with oxazolo-4N-pyridines being particularly effective. nih.govuniversiteitleiden.nl A key finding was that electron-withdrawing substituents at the meta-position of the oxazole (B20620) ring enhance the inhibitor's potency. universiteitleiden.nl The length of the acyl chain attached to the inhibitor also plays a critical role, with (C6-C9)-acyl chains featuring a distal phenyl group demonstrating the highest potency. nih.govuniversiteitleiden.nl For instance, an inhibitor with an eight-carbon chain (n=8) was the most potent identified in one study. universiteitleiden.nl

| Compound Feature | Impact on DAGLα Inhibition |

| Heterocyclic Scaffold | Oxazolo-4N-pyridines are highly active. nih.govuniversiteitleiden.nl |

| Oxazole Substituents | Electron-withdrawing groups at the meta-position increase potency. universiteitleiden.nl |

| Acyl Chain Length | (C6-C9) chains with a distal phenyl group are most potent. nih.govuniversiteitleiden.nl |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govmdpi.comscientificarchives.com Overexpression of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target. nih.govmdpi.comfrontiersin.org

Numerous studies have focused on identifying and characterizing PTP1B inhibitors. One study identified a competitive inhibitor, CX08005, with a notable dose-dependent inhibitory activity, showing an IC50 value of 7.81 × 10⁻⁷ M. nih.gov The selectivity of such inhibitors is crucial, as PTP1B shares high homology with other phosphatases like T-cell protein tyrosine phosphatase (TCPTP). mdpi.comnih.gov While some inhibitors show similar potency against both PTP1B and TCPTP, others exhibit greater selectivity. nih.gov The development of PTP1B inhibitors represents a promising strategy for treating metabolic diseases. scientificarchives.comfrontiersin.org

α-Glucosidase Inhibition

α-Glucosidase is an enzyme that plays a critical role in carbohydrate digestion, and its inhibition can help manage blood glucose levels, particularly in the context of type 2 diabetes. nih.govresearchgate.net Various derivatives containing the aminophenol scaffold have been evaluated for their α-glucosidase inhibitory activity.

Studies on 5-amino-nicotinic acid derivatives have shown that the presence and position of halogen substituents on the phenyl ring significantly influence inhibitory potential. d-nb.info For example, compounds with halogens at the para position demonstrated more potent α-amylase inhibition. d-nb.info Similarly, in a series of benzimidazole (B57391) derivatives, a compound featuring both a hydroxyl and a fluorine group exhibited the best inhibitory activity against α-glucosidase. jneonatalsurg.com The structure-activity relationship of 5-fluoro-2-oxindole derivatives revealed that certain substitutions led to significantly better inhibitory activity compared to the standard drug, acarbose. nih.gov A kinetic analysis of these potent compounds indicated a reversible and mixed-manner of inhibition. nih.gov

| Compound Series | Key SAR Finding for α-Glucosidase Inhibition | Inhibition Type |

| 5-Amino-nicotinic acid derivatives | Halogen at the para-position is favorable. d-nb.info | Not Specified |

| Benzimidazole derivatives | Presence of both -OH and -F groups enhances activity. jneonatalsurg.com | Not Specified |

| 5-Fluoro-2-oxindole derivatives | Specific substitutions lead to high potency. nih.gov | Reversible, mixed-manner. nih.gov |

Cyclooxygenase-2 (COX-2) Activity Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that is primarily involved in inflammatory processes and cancer. nih.gov It catalyzes the conversion of arachidonic acid into prostaglandins. nih.gov Phenolic compounds, as a class, have been shown to inhibit COX enzymes, which contributes to their anti-inflammatory effects. The modulation of COX-2 activity is a key strategy in the development of anti-inflammatory drugs. nih.govnih.gov Dual inhibitors that target both COX-2 and 5-lipoxygenase (5-LOX) are of particular interest as they may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govd-nb.info Research into flavonoids has identified compounds that can dually inhibit both COX-2 and 5-LOX. d-nb.info

Comprehensive Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship of derivatives based on the this compound scaffold is highly dependent on the target enzyme. For DAGLα inhibitors, the heterocyclic core and the nature of its substituents, along with the length and composition of an attached acyl chain, are critical determinants of potency. nih.govuniversiteitleiden.nl Specifically, electron-withdrawing groups and longer acyl chains with a terminal phenyl group enhance activity. universiteitleiden.nl

In the context of α-glucosidase inhibitors, the position and electronic properties of substituents on the aromatic rings are paramount. The presence of fluorine, often in combination with other functional groups like hydroxyls, can significantly increase inhibitory activity. nih.govjneonatalsurg.commdpi.com The position of the fluorine atom (e.g., meta vs. para) can also fine-tune the potency. mdpi.com

Across these different enzyme targets, the fluorophenol moiety often plays a crucial role, likely through its electronic properties and ability to form specific hydrogen bonds or other interactions within the enzyme's active site. The amino group provides a key point for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening and optimization. The insights gained from these SAR studies are invaluable for the rational design of more potent and selective enzyme inhibitors for various therapeutic applications.

Elucidation of Substituent Effects on Biological Potency

The biological efficacy of compounds derived from the aminofluorophenol scaffold is highly dependent on the nature and position of its substituents. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

In the development of antitubercular agents, this compound has been used as a starting material for a series of meta-amido phenol derivatives. jst.go.jp An initial lead compound in this series showed good in vitro activity against Mycobacterium tuberculosis (Mtb), but poor in vivo efficacy due to rapid metabolic clearance. Structural modifications were made to enhance metabolic stability, including replacing a benzyl (B1604629) group with a bromine atom, which led to decreased activity. Further SAR studies explored the impact of substituents at the 2-position of the phenol ring, revealing that different groups significantly alter the compound's inhibitory activity. jst.go.jp

| Compound Starting Material | Substituent at Phenol C2-Position | Physical Characteristics | Yield |

|---|---|---|---|

| This compound | -F | Pale yellow solid | 83% |

| 5-amino-2-chlorophenol | -Cl | White solid | 83% |

| 5-amino-2-methylphenol | -CH₃ | White solid | 81% |

| 5-amino-2-methoxyphenol | -OCH₃ | White solid | 80% |

Similarly, in a series of diaryl 5-amino-1,2,4-oxadiazoles developed as tubulin inhibitors, the presence of specific substituents on the phenylamino (B1219803) fragment was a key determinant of potency. nih.gov The research demonstrated that an alkyl or alkoxy group in the para-position was essential for activity. Compounds lacking this feature were inactive. The methoxy (B1213986) group was identified as the optimal substituent for inhibitory effects on tubulin, followed by methyl, ethoxy, and ethyl groups. nih.gov

Another example is found in the development of novel quinolone antibacterials. A series of 5-amino-6-fluoro-quinolones were synthesized with various fluorinated substituents at the C-7 position to find potent agents against Gram-positive pathogens. nih.gov These fluorinated compounds showed potent antibacterial activity, in some cases at least four times more potent than established drugs like ciprofloxacin and moxifloxacin (B1663623) against certain bacteria. nih.gov This highlights the critical role of fluorine substitution patterns in modulating biological potency.

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Identifying these key features is a cornerstone of rational drug design.

For many kinase inhibitors, a 4-aminoquinazoline core is a well-established pharmacophore. mdpi.com In an effort to develop novel kinase inhibitors, researchers designed thiazolo[5,4-f]quinazolines, which act as tricyclic homologs of this essential pharmacophore. This design strategy underscores the importance of the aminophenyl moiety as a fundamental building block for interacting with kinase targets. mdpi.com

In the case of the diaryl 5-amino-1,2,4-oxadiazoles that inhibit tubulin, the entire A-B-C platform, where a central 1,2,4-oxadiazole (B8745197) ring (B) links two aryl groups (A and C), constitutes the key pharmacophore. nih.gov The amino group serves as a critical linker within this structure. The high potency of the lead compound, DCP 10500078, validated this pharmacophore model for achieving nanomolar IC₅₀ values against cancer cells. nih.gov

The fundamental chemical properties of the this compound scaffold itself contribute to its utility as a pharmacophoric element. The amino group can act as a hydrogen bond donor, a crucial interaction for the recognition and binding of molecules to proteins. ontosight.ai Concurrently, the highly electronegative fluorine atom can enhance lipophilicity, which may improve the molecule's ability to cross cellular membranes and reach its target. Furthermore, fluorine can participate in halogen bonding and other non-covalent interactions to stabilize the ligand within a protein's binding pocket. ontosight.aiacs.org

Molecular Docking Investigations in Drug Discovery and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool in drug discovery for predicting how a ligand might bind to a protein's active site and for estimating the affinity of that interaction.

Ligand-Protein Binding Mode Prediction and Affinity Assessment

Computational studies play a vital role in understanding how fluorinated ligands interact with their protein targets. The fluorine atom, due to its unique properties, can form hydrogen-bond-like interactions with water molecules or amino acid residues within the binding pocket, thereby stabilizing the ligand-protein complex. acs.org These interactions, along with anion-π contacts and other non-bonded interactions, are critical for binding affinity and are a key focus of docking simulations. acs.org

A compelling example of molecular docking in action is the investigation of diaryl 5-amino-1,2,4-oxadiazoles. nih.gov Although the lead compound showed potent anticancer activity, its precise mechanism of action was initially unknown. Computational docking studies were performed, which predicted that these molecules would bind to the colchicine (B1669291) site of tubulin. This prediction provided a specific, testable hypothesis about the ligand-protein interaction at the molecular level. nih.gov

Validation of Biological Activity through Computational Modeling

Computational modeling not only predicts interactions but also serves to validate and explain experimentally observed biological activity. When a computational prediction is confirmed by laboratory experiments, it provides strong evidence for a specific mechanism of action.

The molecular docking investigation of the diaryl 5-amino-1,2,4-oxadiazoles provides a clear case of such validation. nih.gov Spurred by the computational results pointing to tubulin as a target, direct binding experiments were conducted. These experiments unequivocally demonstrated that the compounds were indeed potent tubulin inhibitors, thus confirming the prediction from the molecular docking model. This synergy between computational modeling and experimental work was instrumental in identifying the mechanism of action for this class of compounds. nih.gov

In a different study, molecular docking was used to elucidate the mechanism of antifungal thiazolidinone derivatives, which can be synthesized from related aminophenol scaffolds. The docking study revealed that the compounds exhibited van der Waals interactions within the hydrophobic binding pocket of the target enzyme, lanosterol (B1674476) 14-alpha demethylase, similar to the reference drug. This computational insight provided a rational explanation for the observed antifungal activity. nih.gov These examples showcase the power of computational modeling to validate biological findings and accelerate the drug discovery process.

Environmental Fate, Degradation Pathways, and Ecotoxicological Research

Environmental Transformation and Degradation Pathways of 5-Amino-2-fluorophenol

The persistence and transformation of this compound in the environment are governed by biotic and abiotic processes. The presence of a stable carbon-fluorine bond suggests a degree of recalcitrance compared to non-halogenated analogues. researchgate.net However, the amino and hydroxyl groups on the aromatic ring can serve as sites for initial enzymatic attack by microorganisms or influence its susceptibility to photodegradation. nih.gov

Direct microbial degradation pathways for this compound have not been extensively documented. However, research on similar fluorinated and aminated phenols allows for the postulation of likely metabolic routes. Aerobic microbial degradation of fluorophenols typically begins with hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. oup.comresearchgate.net For instance, studies with the yeast-like fungus Exophiala jeanselmei and various bacteria have shown that 2-fluorophenol (B130384) is converted to 3-fluorocatechol. asm.orgasm.org This intermediate is then subject to ring cleavage by dioxygenase enzymes, leading to the formation of metabolites like 2-fluoromuconate. asm.org

The presence of the amino group is also a key factor. The catabolism of 2-aminophenol (B121084) has been studied in bacteria such as Burkholderia xenovorans LB400. nih.gov In this pathway, a 2-aminophenol-1,6-dioxygenase initiates the process by cleaving the aromatic ring via a meta-cleavage mechanism to produce 2-aminomuconic 6-semialdehyde. nih.gov Subsequent enzymatic steps involving a dehydrogenase and other enzymes process this intermediate further to enter central metabolic pathways. nih.gov

Considering these analogous pathways, a hypothetical microbial degradation pathway for this compound could involve an initial enzymatic attack, potentially a dioxygenase targeting the aminophenol ring structure, leading to ring fission. The fluorine atom may be removed later in the pathway, as defluorination is a thermodynamically challenging step. researchgate.net

Table 1: Key Enzymes and Metabolites in the Degradation of Analogous Phenolic Compounds

| Original Compound | Microorganism/Enzyme System | Key Enzyme(s) | Major Metabolite(s) |

| 2-Fluorophenol | Exophiala jeanselmei | Phenol (B47542) Hydroxylase, Catechol 1,2-dioxygenase | 3-Fluorocatechol, 2-Fluoromuconate, Fluoride (B91410) ions |

| 4-Fluorophenol | Rhodococcus opacus | Phenol Hydroxylase | 4-Fluorocatechol |

| 2-Aminophenol | Burkholderia xenovorans LB400 | 2-aminophenol-1,6-dioxygenase, 2-aminomuconic-6-semialdehyde dehydrogenase | 2-aminomuconic 6-semialdehyde, 2-aminomuconic acid |

| 4-Aminophenol (B1666318) | Burkholderia sp. strain AK-5 | (Not specified) | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene, Maleylacetic acid |

Photodegradation represents a significant abiotic pathway for the transformation of phenolic compounds in aquatic environments. Studies on 2-aminophenol and 4-aminophenol have demonstrated their susceptibility to photocatalytic degradation under visible light, particularly in the presence of a catalyst and an oxidizing agent. researchgate.net For example, the complete degradation of 2-aminophenol was achieved using a BiVO4 photocatalyst sensitized with hydrogen peroxide (H2O2). Similarly, Cu2O has been shown to be an effective photocatalyst for the degradation of both 2-aminophenol and 4-aminophenol, with the addition of H2O2 enhancing the reaction rate. researchgate.net

The mechanism of such processes generally involves the generation of highly reactive hydroxyl radicals (•OH) upon irradiation of the catalyst. These radicals then attack the aromatic ring of the aminophenol, initiating a series of oxidation reactions that lead to the cleavage of the ring and eventual mineralization into simpler inorganic compounds like CO2, H2O, and mineral acids. pwr.edu.pl While specific data for this compound is unavailable, it is reasonable to expect that it would also be susceptible to similar photocatalytic degradation processes.

Ecotoxicity Studies on Aquatic and Terrestrial Ecosystems

The ecotoxicity of this compound has not been specifically characterized. However, the toxicity of its parent structures—phenols, chlorophenols, and fluoride—is well-documented and provides a basis for estimating its potential environmental risk. Phenolic compounds, in general, are toxic to aquatic life, with effects ranging from acute lethality to chronic impacts on growth and reproduction. nih.govgov.bc.ca Halogenated phenols, such as chlorophenols, are often more persistent and toxic than their non-halogenated counterparts. gov.bc.canih.gov

The fluoride ion itself is known to be toxic to aquatic organisms, with sensitivity varying based on water hardness; organisms in soft water are generally more vulnerable. nih.gov Fluoride can act as an enzymatic poison, disrupting metabolic processes in both invertebrates and fish. nih.gov

Ecotoxicity data for analogous compounds like 4-chlorophenol (B41353) demonstrate moderate to high toxicity in aquatic species. For example, a 48-hour EC50 for Daphnia magna (water flea) was reported as 2.5 mg/L, and a 96-hour LC50 for Pimephales promelas (fathead minnow) was 9.0 mg/L. epa.gov Given the structural similarities, this compound could be expected to exhibit comparable toxicity to aquatic life. Terrestrial ecotoxicity data is even more scarce, but compounds that are toxic to aquatic life often pose a risk to soil organisms and plants as well.

Table 2: Acute Aquatic Toxicity Data for an Analogous Compound (4-Chlorophenol)

| Species | Endpoint | Duration | Value (mg/L) |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 2.5 |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 9.0 |

Toxicological Profiles and Metabolite Formation Research (excluding dosage specifics)

The toxicological profile of this compound in higher organisms is not well-defined in public literature. However, insights can be drawn from studies on structurally related compounds. Research on 5-amino-o-cresol, a methylated analogue, showed that following dermal application in rats, it can be absorbed and metabolized. nih.gov The primary metabolic pathway identified was N-acetylation, suggesting this is a key detoxification route. This study also noted effects on the thyroid and liver, along with changes in hematological parameters in rats following subchronic dietary administration. nih.gov

Metabolite formation is a crucial aspect of toxicology, as biotransformation can either detoxify a compound or, in some cases, create more toxic intermediates. nih.gov As discussed in the microbial degradation section, the initial metabolites of fluorophenols are often fluorocatechols. oup.com For aminophenols, degradation can lead to intermediates like aminomuconic acids or trihydroxybenzenes. nih.govnih.gov The transformation of chlorophenols can sometimes lead to the formation of electrophilic metabolites that have the potential to bind to and damage cellular macromolecules. nih.gov Therefore, a comprehensive toxicological assessment of this compound would need to investigate the formation and activity of potential metabolites such as fluorinated catechols or quinone-like structures.

Research on Sustainable and Safer Synthetic Methodologies to Mitigate Environmental Impact